Xyloglucan Heptasaccharide

Description

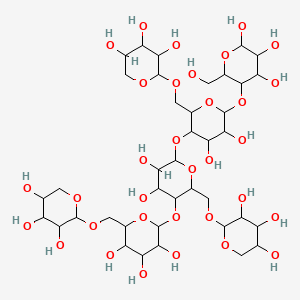

Structure

2D Structure

Properties

IUPAC Name |

5-[5-[3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O33/c40-1-11-30(20(49)23(52)33(59)66-11)70-38-28(57)21(50)32(14(68-38)7-65-36-26(55)17(46)10(43)4-62-36)72-39-29(58)22(51)31(13(69-39)6-64-35-25(54)16(45)9(42)3-61-35)71-37-27(56)19(48)18(47)12(67-37)5-63-34-24(53)15(44)8(41)2-60-34/h8-59H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUPAGRIHCRVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)O)COC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659925 | |

| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1062.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121591-98-8 | |

| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Structural Elucidation Research

Defining the Heptasaccharide (XXXG) Unit as a Key Xyloglucan (B1166014) Motif

The xyloglucan heptasaccharide, commonly denoted by the shorthand XXXG, represents a core repeating motif within the larger xyloglucan polysaccharide. nih.govmdpi.com Its fundamental structure consists of a backbone of four β-(1→4)-linked D-glucopyranosyl (glucose) residues. researchgate.net Three of these glucose units are substituted at the O-6 position with an α-D-xylopyranosyl (xylose) side chain, while the fourth glucose residue remains unsubstituted. nih.govaminer.org This specific arrangement of three xylosylated glucose units followed by one unsubstituted glucose unit gives rise to the XXXG nomenclature. mdpi.com

The XXXG motif is a predominant feature in the xyloglucans of many dicotyledonous plants. mdpi.comannualreviews.org It is often released through the enzymatic digestion of xyloglucan with endoglucanases, which specifically cleave the glucan backbone at unsubstituted glucose residues. mdpi.com The resulting heptasaccharide is a well-defined oligosaccharide that serves as a vital tool for detailed structural and functional studies. researchgate.netwhiterose.ac.uk The XXXG unit is not merely a structural building block but is also recognized by various enzymes involved in cell wall modification, such as xyloglucan endotransglycosylases (XETs). mdpi.com

Table 1: Structural Composition of the XXXG Heptasaccharide Unit

| Monosaccharide Component | Linkage to Backbone | Position on Backbone |

|---|---|---|

| β-D-Glucopyranose | N/A (Backbone) | 1 |

| β-D-Glucopyranose | β-(1→4) | 2 |

| β-D-Glucopyranose | β-(1→4) | 3 |

| β-D-Glucopyranose | β-(1→4) | 4 |

| α-D-Xylopyranose | α-(1→6) | On Glucose at position 1 |

| α-D-Xylopyranose | α-(1→6) | On Glucose at position 2 |

| α-D-Xylopyranose | α-(1→6) | On Glucose at position 3 |

Methodologies for Structural Characterization of Xyloglucan Heptasaccharides

The precise elucidation of the three-dimensional structure and conformation of xyloglucan heptasaccharides relies on a combination of powerful analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are at the forefront of these methodologies, providing complementary information essential for a comprehensive understanding of this complex oligosaccharide.

Mass Spectrometry Approaches for Fragment Analysis and Structural Determination

Mass spectrometry (MS) is a highly sensitive technique that provides detailed information about the molecular weight and fragmentation patterns of oligosaccharides, which is crucial for sequencing and identifying branched structures. springernature.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a particularly valuable tool for analyzing xyloglucan-derived oligosaccharides. researchgate.nettandfonline.com

In the analysis of this compound, MALDI-TOF MS can readily determine its molecular mass. researchgate.net Furthermore, post-source decay (PSD) fragmentation analysis within a MALDI-TOF instrument allows for the detailed structural characterization of these highly branched molecules. tandfonline.comnih.gov The fragmentation patterns observed in PSD spectra reveal the sequence of monosaccharide units and the nature of their glycosidic linkages. For instance, the cleavage of α-(1→6) glycosidic linkages has been observed to produce ions with significantly higher relative intensities compared to those arising from the cleavage of β-(1→4) linkages in the glucan backbone. nih.gov This differential fragmentation provides clear evidence for the location of the xylose side chains. By analyzing the mass differences between fragment ions, researchers can deduce the loss of specific sugar residues (e.g., xylose) and thus map the branching pattern of the heptasaccharide. tandfonline.com

Table 2: Key Mass Spectrometry Findings for this compound

| Mass Spectrometry Technique | Information Obtained | Reference |

|---|---|---|

| MALDI-TOF MS | Molecular mass determination of the heptasaccharide. | researchgate.net |

| MALDI-TOF-PSD | Fragmentation patterns revealing the sequence and branching of monosaccharides. | tandfonline.comnih.gov |

| MALDI-TOF-PSD | Higher ion intensity from α-(1→6) linkage cleavage compared to β-(1→4) linkage cleavage. | nih.gov |

Nuclear Magnetic Resonance Spectroscopy in Conformational and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For xyloglucan heptasaccharides, various NMR experiments provide detailed insights into the connectivity of atoms, the stereochemistry of glycosidic linkages, and the spatial proximity of different protons within the molecule. nih.govresearchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMQC (Heteronuclear Multiple Quantum Coherence), are used to assign the proton (¹H) and carbon (¹³C) chemical shifts of all the sugar residues in the heptasaccharide. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for conformational analysis, as it detects through-space interactions between protons that are close to each other, providing distance constraints that help define the molecule's 3D shape. nih.govintermediateorgchemistry.co.uk Studies on the XXXG heptasaccharide from apple fruit have utilized NOESY data to establish preferred geometries, indicating a fairly rigid backbone and more flexible xylose side chains. nih.gov

Saturation Transfer Difference (STD) NMR spectroscopy is a powerful method for studying the binding of ligands to large protein receptors. glycopedia.eursc.org In the context of this compound, STD NMR is used to investigate its interactions with enzymes and other proteins. researchgate.netnih.gov This technique works by selectively saturating protons in the protein and observing the transfer of this saturation to the bound ligand. glycopedia.eu The protons on the heptasaccharide that are in closest contact with the protein will receive the most saturation, resulting in stronger signals in the STD spectrum. glycopedia.eu This allows for the mapping of the binding epitope of the this compound, revealing which parts of the sugar are crucial for the interaction. nih.gov For instance, STD NMR has been employed to study the interaction between xyloglucan heptasaccharides and a glycoside hydrolase from Cellvibrio japonicus, demonstrating that the enzyme recognizes the entire cellotetraose (B13520) backbone and the internal xylose units. nih.gov

Transfer Nuclear Overhauser Effect (TR-NOE) spectroscopy is another valuable NMR technique for studying the conformation of a ligand when it is bound to a protein. nih.gov When a small molecule like a heptasaccharide binds to a large protein, it effectively tumbles at the slower rate of the protein. This results in a change in the sign of the Nuclear Overhauser Effect (NOE) from positive (as seen for small, rapidly tumbling molecules) to negative. glycopedia.eugithub.io By measuring these transferred NOEs, researchers can gain information about the conformation of the this compound in its biologically active, protein-bound state. researchgate.netnih.gov TR-NOE studies have been instrumental in revealing the bound conformation of xyloglucan oligosaccharides when interacting with enzymes, providing insights that complement structural data from other methods like X-ray crystallography. nih.gov

Saturation Transfer Difference (STD) Spectroscopy

Comparative Structural Analyses of Xyloglucan Heptasaccharides Across Plant Species

In many dicots, such as tamarind and pea, the XXXG motif is prevalent, and the xyloglucan is often further decorated with galactose and fucose residues, forming more complex structures like XXLG, XXFG, and XLFG. whiterose.ac.ukresearchgate.net However, the core heptasaccharide can be isolated from these sources. tandfonline.com For example, a monoclonal antibody (LM15) was generated using a XXXG heptasaccharide from tamarind seed xyloglucan, which specifically recognizes this structural motif. whiterose.ac.uk This antibody has been used to study the distribution of the XXXG epitope in various plants, revealing its presence in the storage xyloglucan of tamarind and nasturtium seeds, as well as in the cell walls of tobacco and pea stems. whiterose.ac.uk

In contrast, xyloglucans from monocots generally exhibit a lower degree of xylosylation compared to dicots. annualreviews.org Some plant families, like the Solanaceae (which includes tomato), have a dominant "XXGG" motif, indicating a different pattern of xylose substitution. mdpi.com A study on cranberry xyloglucan, a member of the Ericales order, identified a novel this compound with SSG and GSS structures, highlighting the structural diversity of this polysaccharide even within dicots. google.com Furthermore, the xyloglucan in the primary cell walls of early vascular plants like Selaginella kraussiana has been shown to be recognized by its own xyloglucan endotransglycosylase/hydrolase (XTH), suggesting a conserved cellulose-xyloglucan framework throughout the evolution of vascular plants. oup.com

Table 3: Occurrence and Variations of Xyloglucan Motifs in Different Plant Species

| Plant Species/Group | Predominant Xyloglucan Motif(s) | Key Structural Features | Reference |

|---|---|---|---|

| Tamarind (Tamarindus indica) | XXXG | Used to generate XXXG-specific antibody (LM15). | whiterose.ac.uk |

| Nasturtium (Tropaeolum majus) | XXXG | LM15 epitope found in outer regions of thickened cell walls. | whiterose.ac.uk |

| Tobacco (Nicotiana tabacum) | XXXG, XXGG | XXXG epitope detected after pectin (B1162225) removal. | mdpi.comwhiterose.ac.uk |

| Pea (Pisum sativum) | XXXG | XXXG epitope detected after pectin removal. | whiterose.ac.ukresearchgate.net |

| Cranberry (Vaccinium macrocarpon) | SSG, GSS, SSGG | Novel heptasaccharide structures identified. | google.com |

| Monocots (general) | Lower degree of xylosylation | Fewer xylose side chains compared to dicots. | annualreviews.org |

| Selaginella kraussiana | Conserved Xyloglucan Structure | Functional XTH suggests ancient cellulose-xyloglucan network. | oup.com |

Biosynthesis and Enzymatic Modification of Xyloglucan and Its Oligosaccharide Units

Enzymatic Pathways in Xyloglucan (B1166014) Biosynthesis and Oligosaccharide Formation

The synthesis of xyloglucan is a multi-step process involving a consortium of enzymes that work in concert to build and decorate a glucan backbone. nih.gov This intricate biosynthesis occurs within the Golgi apparatus, after which the completed polysaccharide is transported to the cell wall via vesicles. osti.govwikipedia.orgnsf.gov The creation of a fully formed xyloglucan, such as one containing a fucosylated nonasaccharide (XLFG) subunit, necessitates the coordinated action of at least a (1,4)-β-glucan synthase, three α-xylosyltransferases, two β-galactosyltransferases, and one α-fucosyltransferase. nih.govfrontiersin.org

Glucan Backbone Formation by Synthases

The foundation of the xyloglucan polymer is a linear chain of β-1,4-linked glucose residues. nih.govfrontiersin.org This backbone is synthesized by a specific type of glucan synthase. nih.govmdpi.com In Arabidopsis, members of the Cellulose (B213188) Synthase-Like C (CSLC) gene family are responsible for this crucial step. frontiersin.orgpnas.org Specifically, the CSLC4 protein has been identified as a key β-1,4-glucan synthase involved in xyloglucan biosynthesis. osti.govoup.comoup.com This enzyme is located in the Golgi apparatus and utilizes UDP-glucose as the sugar donor to extend the glucan chain. oup.comoup.comfrontiersin.org Evidence suggests that the glucan synthase, such as CSLC4, functions as part of a larger multi-protein complex that includes other enzymes like xylosyltransferases, ensuring efficient and coordinated synthesis. osti.govnih.gov The co-expression of CSLC4 with xyloglucan xylosyltransferase 1 (XXT1), for instance, has been shown to enhance glucan production. osti.gov

Glycosyltransferase Activities for Xylosyl and Galactosyl Residue Addition

Once the glucan backbone is formed, it is decorated with side chains by various glycosyltransferases, which are typically type II transmembrane proteins located in the Golgi. oup.comoup.com

Xylosyltransferase Activity: The initial and defining step in side-chain formation is the addition of α-D-xylosyl residues to the O-6 position of the glucosyl units in the backbone. frontiersin.orgmdpi.com This reaction is catalyzed by xyloglucan xylosyltransferases (XXTs), which use UDP-xylose as the donor substrate. nih.govfrontiersin.orgnih.gov In Arabidopsis, three key XXTs—XXT1, XXT2, and XXT5—are involved in this process. nih.govoup.comnih.gov While single mutants show only slight reductions in xyloglucan content, the double mutant xxt1 xxt2 lacks detectable levels of the polysaccharide, highlighting their critical and partially redundant roles. nih.govpnas.org These enzymes can add multiple xylosyl residues to form the characteristic XXXG-type core structure of xyloglucan, which constitutes a heptasaccharide. oup.comosti.gov

Galactosyltransferase Activity: The xylosyl residues can be further elongated by the addition of galactose. mdpi.commdpi.com This step is carried out by specific xyloglucan galactosyltransferases (GalTs). nih.govfrontiersin.org Two such enzymes have been well-characterized in Arabidopsis:

MURUS3 (MUR3): A member of the GT47 glycosyltransferase family, MUR3 specifically adds a β-(1,2)-galactosyl residue to the third xylosyl unit of an XXXG motif, converting it to an XXLG oligosaccharide. frontiersin.orgmdpi.comnih.gov

Xyloglucan L-side-chain Galactosyltransferase 2 (XLT2): This enzyme is responsible for galactosylating the second xylosyl residue of the XXXG motif, resulting in an XLXG structure. frontiersin.orgoup.commdpi.com

Fucosyltransferase Involvement in Heptasaccharide Derivatization

The final step in the elaboration of many xyloglucan side chains is fucosylation. This process involves the transfer of an L-fucose residue to a galactosyl unit, which itself is attached to a xylosyl residue of the backbone. annualreviews.org This modification is catalyzed by a xyloglucan fucosyltransferase, encoded by the FUT1 gene in Arabidopsis. oup.comnih.gov The FUT1 enzyme adds an α-(1,2)-linked fucose specifically to the galactose residue that was previously added by MUR3. oup.comnih.gov This reaction converts a galactosylated unit, such as XXLG, into a fucosylated nonasaccharide known as XXFG. mdpi.comnih.gov The fucosyltransferase is located in the trans-Golgi cisternae, which suggests that fucosylation is a late event in the biosynthesis pathway, occurring after the backbone has been formed and decorated with xylosyl and galactosyl residues. nih.govfrontiersin.orgresearchgate.net

| Enzyme Class | Gene/Protein Example (Arabidopsis) | Substrate(s) | Product |

| Glucan Synthase | CSLC4 | UDP-Glucose | β-1,4-Glucan Backbone |

| Xylosyltransferase | XXT1, XXT2, XXT5 | UDP-Xylose, Glucan Backbone | Xylosylated Glucan (e.g., XXXG heptasaccharide) |

| Galactosyltransferase | MUR3 | UDP-Galactose, XXXG motif | XXLG oligosaccharide |

| Galactosyltransferase | XLT2 | UDP-Galactose, XXXG motif | XLXG oligosaccharide |

| Fucosyltransferase | FUT1 (MUR2) | GDP-Fucose, XXLG motif | XXFG oligosaccharide |

In Vitro Synthesis and Interconversion of Oligosaccharide Building Blocks (e.g., Pentasaccharide to Heptasaccharide)

The biosynthesis of xyloglucan oligosaccharides can be replicated in vitro, providing significant insights into the assembly process. Studies using particulate enzyme fractions from suspension-cultured soybean cells have demonstrated the synthesis of xyloglucan from UDP-glucose and UDP-xylose. tandfonline.comjst.go.jp The resulting polymer was found to be composed of two primary building blocks: a pentasaccharide and a heptasaccharide unit. nih.govtandfonline.com

A key finding from pulse-chase experiments was that the pentasaccharide unit serves as a precursor to the heptasaccharide unit. tandfonline.comjst.go.jp This interconversion is regulated by the relative concentrations of the sugar nucleotide donors. tandfonline.com When UDP-glucose is abundant relative to UDP-xylose, the formation of the pentasaccharide unit is favored. Conversely, when UDP-xylose is the preponderant substrate, the heptasaccharide unit is formed predominantly. tandfonline.com This suggests a sequential xylosylation process where a base oligosaccharide unit can be further modified to create a more complex structure within the growing xyloglucan molecule. tandfonline.com More advanced chemo-enzymatic approaches have also been developed, using glycosynthases to polymerize oligosaccharide donors (like XXXG-α-fluoride) and combining them with fucosyltransferases to create complex, custom-designed xyloglucans in vitro. nih.govresearchgate.net

Enzymology of Xyloglucan Degradation and Oligosaccharide Release

The breakdown of the xyloglucan polymer into its constituent oligosaccharides is mediated by specific hydrolytic enzymes. This degradation is essential for processes such as cell wall remodeling during plant growth and for the utilization of xyloglucan as an energy source by microorganisms. diva-portal.org

Endo-β-1,4-Glucanase Action and Xyloglucan Oligosaccharide Generation

The primary enzymes responsible for cleaving the xyloglucan polymer are xyloglucan-specific endo-β-1,4-glucanases (XEGs), also known as xyloglucanases (EC 3.2.1.151). wikipedia.orgmdpi.com These enzymes belong to the family of hydrolases and function by catalyzing the endohydrolysis of the (1→4)-β-D-glucosidic linkages within the glucan backbone of xyloglucan. wikipedia.orgresearchgate.netuniprot.org

The action of these enzymes releases xyloglucan oligosaccharides as their main product. wikipedia.orguniprot.org The cleavage often occurs at unsubstituted glucose residues in the backbone, leading to the generation of a characteristic profile of oligosaccharides. researchgate.netcazypedia.org Hydrolysis of xyloglucan from sources like pea or tamarind typically yields a mixture of oligosaccharide units, prominently including heptasaccharides (composed of four glucose and three xylose residues) and nonasaccharides (a heptasaccharide core further substituted with galactose and fucose). annualreviews.orgresearchgate.net Xyloglucanases can exhibit different modes of action; some are endo-dissociative, performing random cuts and detaching after each cleavage, while others are endo-processive, moving along the glucan chain and performing multiple cuts before detaching. researchgate.netnih.gov

Xyloglucan Endotransglycosylase/Hydrolase (XTH/XET) Activities and Molecular Grafting Mechanisms

Xyloglucan endotransglycosylase/hydrolase (XTH) enzymes play a crucial role in the modification of xyloglucan, a major hemicellulose in the primary cell walls of most flowering plants. mdpi.commdpi.com These enzymes catalyze the cleavage and rejoining of xyloglucan chains, which is essential for cell wall remodeling during growth and development. mdpi.comoup.comresearchgate.netmdpi.com XTHs exhibit two main types of catalytic activity: xyloglucan endotransglycosylase (XET) and xyloglucan endohydrolase (XEH). oup.commdpi.comed.ac.ukdiva-portal.org

The XET activity involves the cleavage of a β-(1→4)-glucan backbone of a xyloglucan polymer and the subsequent transfer of the newly generated reducing end to the non-reducing end of another xyloglucan chain, which can be a polymer or an oligosaccharide like xyloglucan heptasaccharide. oup.comed.ac.ukoup.com This transglycosylation, or molecular grafting, results in the restructuring of the xyloglucan-cellulose network without a net loss of polymer mass. oup.comed.ac.uk This process is thought to be critical for both cell wall loosening, which allows for cell expansion, and strengthening. oup.comdiva-portal.org For instance, XET activity is often correlated with rapid cell expansion during growth. oup.com The presence of xyloglucan oligosaccharides can enhance the elongation rate of plant tissues, likely by acting as acceptor substrates for XET, leading to the breakdown of larger xyloglucan chains. diva-portal.orgnih.gov

Conversely, the XEH activity involves the hydrolysis of the β-(1→4)-glucan backbone, with a water molecule acting as the acceptor. mdpi.comdiva-portal.org This results in the irreversible shortening of xyloglucan chains. mdpi.com Some XTHs exclusively exhibit XET activity, while others can perform both XET and XEH functions, and some primarily act as hydrolases. oup.commdpi.com The balance between these two activities is crucial for regulating cell wall properties. For example, an XTH from azuki bean stems was found to only have XET activity, cleaving the donor xyloglucan randomly. oup.com In contrast, another XTH from the same plant showed only XEH activity, even when potential acceptor oligosaccharides were present. oup.com

The site of cleavage on the xyloglucan donor substrate can vary. Some XTH enzymes cleave the donor molecule randomly, while others may show a preference for specific locations. oup.com For example, an XTH from azuki bean stems demonstrated random cleavage of the donor xyloglucan polymer. oup.com The ability of XTHs to use xyloglucan oligosaccharides, such as the heptasaccharide, as acceptor substrates has been demonstrated using fluorescently labeled oligosaccharides. oup.comresearchgate.net When these labeled oligosaccharides are introduced into plant tissues, they become incorporated into the cell wall xyloglucan through the action of endogenous XTHs, providing a visual marker of XET activity. oup.comresearchgate.net

| Activity | Mechanism | Substrates | Effect on Xyloglucan | Biological Role |

|---|---|---|---|---|

| Xyloglucan Endotransglycosylase (XET) | Cleavage of a donor xyloglucan and transfer of a segment to an acceptor xyloglucan (polymer or oligosaccharide). oup.comed.ac.uk | Donor: Polymeric xyloglucan. Acceptor: Polymeric xyloglucan or xyloglucan oligosaccharides (e.g., heptasaccharide). oup.comoup.com | Restructuring and molecular grafting of the xyloglucan network. oup.com | Cell wall loosening and strengthening, cell expansion. oup.comdiva-portal.org |

| Xyloglucan Endohydrolase (XEH) | Hydrolysis of the xyloglucan backbone with water as the acceptor. mdpi.comdiva-portal.org | Polymeric xyloglucan. mdpi.com | Irreversible shortening of xyloglucan chains. mdpi.com | Xyloglucan degradation. diva-portal.org |

α-Xylosidase Specificity and Hydrolysis of Xyloglucan Heptasaccharides

α-Xylosidases are exo-acting glycoside hydrolases that play a critical role in the complete degradation of xyloglucan by removing α-linked xylose residues from the non-reducing end of xyloglucan oligosaccharides, including the heptasaccharide (XXXG). nih.govmdpi.comnih.govresearchgate.net These enzymes belong to the glycoside hydrolase family 31 (GH31). nih.govnih.govportlandpress.com The removal of these xylose side chains is a necessary step, as they can block the action of other enzymes, such as β-glucosidases, that degrade the glucan backbone. nih.gov

The specificity of α-xylosidases can vary depending on the source of the enzyme. For example, AxyB, an extracellular α-xylosidase from Aspergillus oryzae, releases a single xylopyranosyl residue from the non-reducing end of xyloglucan oligosaccharides like XXXG. nih.gov Similarly, the α-xylosidase from Aspergillus niger, AxlA, effectively removes the terminal xylose from xyloglucan oligosaccharides. nih.gov In contrast, some α-xylosidases, like those from Aspergillus oryzae (AxyA and AxyB), show a preference for isoprimeverose (B1236823) over larger xyloglucan oligosaccharides such as XXXG. researchgate.netjst.go.jp

Studies have shown that the length of the xyloglucan oligosaccharide can influence the activity of α-xylosidases. An α-xylosidase from Cellvibrio japonicus, CjXyl31A, displayed a preference for longer substrates, with the heptasaccharide XXXG yielding a high catalytic efficiency. portlandpress.com The concerted action of α-xylosidases with other enzymes, such as β-galactosidases and β-glucosidases, is essential for the complete breakdown of complex xyloglucan structures. mdpi.com For instance, the α-xylosidase XylS from Saccharolobus solfataricus can only remove the first xylose residue at the non-reducing end of xyloglucan oligosaccharides. Subsequent removal of glucose and galactose residues by other enzymes is required for XylS to access the remaining xylose units. mdpi.com

In plants, the activity of α-xylosidases is crucial for xyloglucan metabolism. In Arabidopsis thaliana, a lack of α-xylosidase activity leads to the accumulation of xyloglucan oligosaccharides like XXXG and affects plant growth. nih.gov This suggests that α-xylosidases have a significant role in the turnover and modification of xyloglucan in the cell wall. nih.gov

| Enzyme | Source Organism | Action on XXXG | Key Findings |

|---|---|---|---|

| AxyB | Aspergillus oryzae | Releases one xylose molecule from the non-reducing end. nih.gov | Functions as an extracellular enzyme in xyloglucan degradation. nih.gov |

| AxlA | Aspergillus niger | Effectively removes the terminal xylose. nih.gov | Its structure in complex with a hydrolyzed product has been determined. nih.gov |

| CjXyl31A | Cellvibrio japonicus | Shows high catalytic efficiency towards XXXG. portlandpress.com | Prefers longer oligosaccharide substrates. portlandpress.com |

| XylS | Saccharolobus solfataricus | Removes only the first xylose at the non-reducing end. mdpi.com | Requires the action of other glycosidases for further xylose removal. mdpi.com |

| AtXYL1 | Arabidopsis thaliana | Hydrolyzes xylose from xyloglucan oligosaccharides. nih.gov | Lack of activity leads to XXXG accumulation and growth defects. nih.gov |

Molecular Mechanisms of Enzyme-Substrate Interactions

Active Site Characterization Using Mechanism-Based Inhibitors and Substrate Mimics

The study of enzyme active sites is crucial for understanding their catalytic mechanisms and substrate specificity. Mechanism-based inhibitors and substrate mimics are powerful tools for this purpose. For enzymes that process this compound, these compounds have provided significant insights.

One notable example is the use of 5-fluoro-β-xylosyl-enzyme intermediates to trap and study the covalent complexes of α-xylosidases. portlandpress.comproteopedia.orgnih.govdiva-portal.org In the case of CjXyl31A, an α-xylosidase from Cellvibrio japonicus, a trapped covalent 5-fluoro-β-xylosyl-enzyme intermediate was successfully crystallized. portlandpress.comnih.govdiva-portal.org This allowed for the detailed structural analysis of the enzyme's active site with a bound substrate analog. Such studies have been instrumental in revealing the importance of specific domains, like the PA14 domain in CjXyl31A, for recognizing longer oligosaccharides by extending the active-site pocket. portlandpress.comnih.govdiva-portal.org

In addition to inhibitors, substrate mimics play a vital role. For instance, the crystal structure of a xyloglucan-specific endo-β-1,4-glucanase (XEG) has been determined in a complex with a xyloglucan oligosaccharide. nih.govsemanticscholar.org This structure provides a basis for understanding how the enzyme specifically recognizes its substrate. Furthermore, the study of protein inhibitors of these enzymes, such as the extracellular dermal glycoprotein (B1211001) (EDGP), reveals how nature has evolved molecules that mimic the substrate to block enzyme activity. nih.govsemanticscholar.org The crystal structure of the XEG-EDGP complex showed that conserved arginine residues of the inhibitor protrude into the active site of the enzyme, mimicking the interactions seen in the XEG-xyloglucan complex. nih.govsemanticscholar.org

Structural Biology Approaches for Elucidating Enzyme-Xyloglucan Heptasaccharide Complexes

Structural biology, particularly X-ray crystallography, has been indispensable in visualizing the three-dimensional interactions between enzymes and this compound. These studies provide a molecular blueprint for understanding substrate recognition and catalysis.

The crystal structure of BoGH5A, an endo-glucanase from the human gut bacterium Bacteroides ovatus, has been solved in complex with the heptasaccharide XXXG. nih.govresearchgate.net The structure revealed that the heptasaccharide binds in a cleft of the enzyme, with interactions extending across several subsites. nih.govresearchgate.net These interactions involve both the glucan backbone and the xylose side chains, highlighting how the enzyme productively harnesses the branched structure of the substrate for catalysis. nih.gov

Similarly, the crystal structure of the Aspergillus niger α-xylosidase AxlA was determined in complex with its hydrolyzed xyloglucan oligosaccharide product. nih.gov This structure provided crucial insights into the determinants of substrate specificity within the GH31 family of glycosidases. nih.gov Docking studies with the XXXG heptasaccharide have also been used to complement crystallographic data, helping to model the binding of the substrate in the active site. portlandpress.comnih.govdiva-portal.org For the Cellvibrio japonicus α-xylosidase CjXyl31A, docking studies with XXXG, in conjunction with the crystal structure of the enzyme with a trapped intermediate, elucidated the role of a specific protein domain in accommodating longer oligosaccharides. portlandpress.comnih.govdiva-portal.org

These structural studies collectively reveal that the active sites of xyloglucan-modifying enzymes are precisely shaped to recognize the unique branched structure of xyloglucan oligosaccharides like the heptasaccharide, with specific amino acid residues forming key hydrogen bonds and other interactions with the sugar rings.

Regulation of Xyloglucan Metabolism and Oligosaccharide Turnover

The metabolism of xyloglucan and the turnover of its oligosaccharides are tightly regulated processes in plants, influencing cell wall extensibility, growth, and even defense responses. mdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.com Xyloglucan-derived oligosaccharides, including the heptasaccharide, are not merely breakdown products but can also act as signaling molecules. frontiersin.orgnih.govresearchgate.netmdpi.com

Hormones like auxin play a significant role in regulating xyloglucan metabolism. Auxin can induce xyloglucan turnover and decrease the molecular weight of wall xyloglucan, which is associated with cell wall loosening and growth promotion. mdpi.comnih.gov At low concentrations, auxin is thought to activate enzymes that cleave xyloglucan chains. nih.gov At moderate levels, the generation of xyloglucan oligosaccharides can actually inhibit auxin-induced growth, suggesting a feedback mechanism. nih.gov However, at higher concentrations, these oligosaccharides can mimic auxin, promoting growth. nih.gov

The expression of genes encoding xyloglucan-modifying enzymes is also a key regulatory point. For example, the expression of the α-xylosidase gene AtXYL1 in Arabidopsis is observed in various organs and cell types undergoing cell wall modifications. nih.gov The lack of this enzyme leads to an accumulation of xyloglucan oligosaccharides and altered growth, underscoring its importance in regulating the levels of these molecules. nih.gov Furthermore, the accumulation of free xyloglucan oligosaccharides in certain mutants can enhance cell wall loosening by serving as acceptor substrates in transglycosylation reactions catalyzed by XTHs, thereby reducing the size of polymeric xyloglucan. nih.gov

Xyloglucan oligosaccharides have also been implicated as Damage-Associated Molecular Patterns (DAMPs), triggering plant immune responses. frontiersin.org They can induce the activation of mitogen-activated protein kinases (MAPKs) and the expression of immune genes, leading to increased resistance against pathogens. frontiersin.org This suggests that the turnover of xyloglucan can generate signals that alert the plant to cell wall damage, either from pathogens or other stresses.

Xyloglucan Heptasaccharide in Plant Cellular Processes and Signaling

Role in Cell Wall Dynamics and Extension

Xyloglucan (B1166014) is a primary hemicellulose found in the cell walls of all vascular plants, where it plays a significant role in the structure and function of the primary cell wall. nih.gov The basic repeating subunit of many xyloglucans is a heptasaccharide, commonly designated as XXXG, which consists of a four-residue β-(1→4)-glucan backbone where three of the glucose units are substituted with α-(1→6) xylose residues. diva-portal.orgfrontiersin.org

Molecular Interactions with Cellulose (B213188) Microfibrils and Implications for Cell Wall Loosening

The prevailing model for primary cell wall architecture is the "tethered network" model, which posits that xyloglucan chains, including heptasaccharide units, directly interact with and cross-link adjacent cellulose microfibrils. nih.govmdpi.com This interaction is primarily mediated by strong hydrogen bonds between the glucan backbone of xyloglucan and the surface of cellulose microfibrils. annualreviews.org This creates a robust yet dynamic cellulose-xyloglucan framework that is the principal load-bearing structure of the primary cell wall. nih.govoup.com Xyloglucan is believed to form a sheath around cellulose microfibrils, preventing their aggregation and creating a flexible, strong network. diva-portal.org

Cell wall loosening, a prerequisite for cell expansion, is intricately linked to the modification of these xyloglucan tethers. oup.com This process is not a generalized breakdown but is mediated by specific enzymes. Key among these are xyloglucan endotransglucosylases/hydrolases (XTHs), which can cleave a xyloglucan chain and ligate it to the end of another xyloglucan chain (endotransglucosylation) or to water (endohydrolysis). mdpi.comoup.comnih.gov This enzymatic action allows for the controlled slippage and separation of cellulose microfibrils, enabling the wall to yield to internal turgor pressure and expand. oup.com Research suggests these critical interactions occur at specific, limited sites called 'biomechanical hotspots', rather than uniformly across the entire wall matrix. oup.com

Table 1: Molecular Interactions in Cell Wall Dynamics

| Component | Interacting Partner | Nature of Interaction | Functional Implication |

|---|---|---|---|

| Xyloglucan Heptasaccharide (as part of XyG polymer) | Cellulose Microfibrils | Hydrogen Bonding | Forms tethers, creating a load-bearing network. mdpi.comannualreviews.org |

| Xyloglucan Polymer | Xyloglucan Endotransglucosylase/Hydrolase (XTH) | Enzymatic Cleavage and Ligation | Allows for controlled cell wall loosening and expansion. oup.comnih.gov |

| Cellulose Microfibrils | Xyloglucan Tethers | Physical Cross-linking | Maintains structural integrity while permitting dynamic rearrangement. diva-portal.orgoup.com |

Influence on Plant Cell Growth and Development

The molecular dynamics of the cellulose-xyloglucan network directly translate to macroscopic plant growth. The process of cell wall loosening is essential for cell enlargement, which drives the growth of plant organs. nih.gov Auxin-induced cell elongation, a classic example of plant growth, is closely associated with increased xyloglucan metabolism and turnover. oup.comnih.gov For instance, research on azuki bean epicotyls demonstrated that antibodies specific to xyloglucan heptasaccharides and octasaccharides could suppress auxin-induced elongation and cell wall loosening, supporting the view that the modification of xyloglucans is a key mechanism for growth in dicots. nih.govoup.com

While foundational to cell wall models, the absolute necessity of xyloglucan has been debated. The development of an Arabidopsis mutant (xxt1 xxt2) that lacks detectable xyloglucan yet exhibits only relatively minor growth defects challenged the idea that it is an indispensable structural component. nih.govmdpi.comoup.com However, these mutants do show specific defects, such as abnormal root hairs, indicating that xyloglucan is crucial for certain types of cell growth, particularly rapid tip growth. nih.gov Furthermore, oligosaccharide fragments of xyloglucan can themselves act as signaling molecules (termed oligosaccharins) that regulate plant growth and development. biologists.comresearchgate.net

Xyloglucan Oligosaccharide Elicitor Activity in Plant Immunity

Beyond their structural role, xyloglucan oligosaccharides, including the heptasaccharide, function as important signaling molecules in plant defense. When the structural integrity of the cell wall is compromised, these fragments are released and can trigger an immune response.

Recognition as Damage-Associated Molecular Patterns (DAMPs)

Damage-Associated Molecular Patterns (DAMPs) are endogenous molecules that are released from cells upon damage by trauma or pathogen attack, signaling danger to the innate immune system. wikipedia.org Fragments of the plant's own cell wall polysaccharides, including xyloglucan oligosaccharides, are recognized as DAMPs. researchgate.netresearchgate.net Their presence in the apoplast (the space outside the plasma membrane) alerts the plant to a breach in its primary physical barrier, initiating defense signaling pathways. biorxiv.orgoup.com

Induction of Plant Defense Responses (e.g., MAP Kinase Activation, Callose Deposition)

The recognition of xyloglucan oligosaccharides as DAMPs triggers a suite of well-characterized defense responses, collectively known as pattern-triggered immunity (PTI). researchgate.net Research has shown that highly purified xyloglucan oligomers can elicit several key immune responses:

MAP Kinase (MAPK) Activation: Treatment with xyloglucan oligosaccharides leads to the activation of mitogen-activated protein kinase (MAPK) cascades, which are central signaling pathways in plant immunity. researchgate.netresearchgate.netresearchgate.net

Callose Deposition: Plants respond by depositing callose, a β-1,3-glucan polymer, at the site of potential infection. researchgate.netresearchgate.net These callose deposits reinforce the cell wall and can physically block the progression of invading pathogens. researchgate.net

Defense Gene Expression: The perception of xyloglucan fragments induces the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, which have antimicrobial activities. researchgate.netresearchgate.net

Specificity in Plant Resistance Against Phytopathogens

The immune responses triggered by xyloglucan oligosaccharides have been shown to confer resistance against a range of phytopathogens. Pre-treatment of plants with these oligosaccharides enhances their ability to fend off subsequent infections. This induced resistance has been specifically demonstrated against:

The necrotrophic fungus Botrytis cinerea , which causes grey mold disease in numerous plant species. researchgate.netresearchgate.netresearchgate.net

The biotrophic oomycete Hyaloperonospora arabidopsidis , the causal agent of downy mildew in Arabidopsis. researchgate.netresearchgate.net

The soybean cyst nematode Heterodera glycines , where XTH activity and xyloglucan metabolism are implicated in the defense response. nih.gov

Table 2: Elicitor Activity of Xyloglucan Oligosaccharides

| Activity/Response | Description | Effective Against |

|---|---|---|

| Recognition as DAMPs | Endogenous cell wall fragments signal cellular damage to the plant immune system. researchgate.netresearchgate.net | General response to cell wall breach. |

| MAP Kinase Activation | Initiation of a key intracellular defense signaling cascade. researchgate.net | Broad-spectrum defense signaling. |

| Callose Deposition | Reinforcement of the cell wall at the site of attempted invasion. researchgate.net | Botrytis cinerea, Hyaloperonospora arabidopsidis researchgate.netresearchgate.net |

| Induced Resistance | Enhanced ability of the plant to resist pathogen attack. | Botrytis cinerea, Hyaloperonospora arabidopsidis, Heterodera glycines researchgate.netresearchgate.netnih.gov |

Intercellular Signaling and Cross-Talk with Other Cell Wall-Derived Oligosaccharides

The plant cell wall is not merely a static structural barrier but a dynamic reservoir of signaling molecules. nih.gov Fragments derived from the enzymatic breakdown of major cell wall polysaccharides, known as oligosaccharins, can act as potent regulators of plant growth, development, and defense. nih.gov Among these, xyloglucan-derived oligosaccharides (XGOs), including this compound, function as significant Damage-Associated Molecular Patterns (DAMPs). frontiersin.org These molecules are released into the apoplast following perturbations of the cell wall by either endogenous plant enzymes during development or by cell wall-degrading enzymes (CWDEs) secreted by pathogens. frontiersin.orgmdpi.com Once released, they are perceived by the plant as signals of cellular damage or pathogen attack, initiating a complex cascade of immune responses. mdpi.comoup.com

The perception of XGOs triggers several hallmark defense responses. Research in both grapevine (Vitis vinifera) and Arabidopsis thaliana has shown that XGOs can induce the activation of mitogen-activated protein kinases (MAPKs), the production of a reactive oxygen species (ROS) burst, and the deposition of callose at infection sites. frontiersin.org Furthermore, XGOs directly elicit the expression of defense-related genes. frontiersin.orgresearchgate.net For example, they have been shown to upregulate PAD3, a gene involved in the synthesis of the phytoalexin camalexin, and PR1, a marker gene for the salicylic (B10762653) acid (SA) signaling pathway. frontiersin.org This indicates that XGOs can prime and activate multiple branches of the plant immune system.

A critical aspect of cell wall signaling is the extensive cross-talk that occurs between different classes of oligosaccharins. The plant's ability to respond appropriately to various stresses depends on integrating signals from multiple cell wall-derived fragments. The most well-studied of these are oligogalacturonides (OGs), which are fragments of pectin (B1162225) released by the action of enzymes like polygalacturonases. frontiersin.orgoup.com Both XGOs and OGs are recognized as DAMPs and can trigger similar innate immune responses, yet they are structurally distinct and can initiate nuanced signaling pathways. frontiersin.org This suggests that plants can differentiate between various types of cell wall damage based on the specific oligosaccharides that are released. oup.com

Besides OGs, other oligosaccharides like cellodextrins (derived from cellulose) also function as DAMPs, activating immune signaling and enhancing resistance. mdpi.com The simultaneous or sequential release of XGOs, OGs, and cellodextrins creates a complex signaling environment. The plant must perceive and integrate these varied signals to mount a tailored and effective response, whether it be to reinforce the cell wall, activate defense gene expression, or modulate growth. mdpi.comoup.com The specificity of these responses is remarkable; for instance, the addition of a galactose and fucose disaccharide to a this compound core was found to significantly alter its biological activity in pea stems. oup.com The perception of this complex information is thought to be mediated by plasma membrane-localized pattern-recognition receptors (PRRs), although the specific receptors for XGOs are still a subject of active research. frontiersin.orgoup.com

Interactive Data Tables

Table 1: Comparison of Key Cell Wall-Derived Oligosaccharides in Plant Signaling

| Oligosaccharide | Polymer of Origin | Key Signaling Roles |

| This compound (and other XGOs) | Hemicellulose (Xyloglucan) | Acts as a DAMP; induces MAPK activation, ROS production, callose deposition, and defense gene expression. frontiersin.orgbiorxiv.org |

| Oligogalacturonides (OGs) | Pectin (Homogalacturonan) | Well-established DAMPs; trigger innate immunity, including defense gene activation and H₂O₂ production. nih.govfrontiersin.org |

| Cellodextrins (CDs) | Cellulose | Function as DAMPs; activate plant immunity, induce phytohormone production, and enhance disease resistance. mdpi.comresearchgate.net |

Table 2: Detailed Downstream Responses to Xyloglucan Oligosaccharide (XGO) Signaling

| Cellular/Molecular Response | Description | Research Finding/Example |

| ROS Burst | Rapid production of reactive oxygen species (e.g., H₂O₂), a common early event in plant defense signaling. | Infiltration of xyloglucanase-digested oligosaccharides into Arabidopsis leaves induced ROS accumulation. biorxiv.org |

| MAPK Cascade Activation | Activation of a phosphorylation cascade (Mitogen-Activated Protein Kinases) that transduces extracellular signals into intracellular responses. | XGOs have been shown to trigger MAPK activation as part of the induced immune response in grapevine. frontiersin.org |

| Defense Gene Upregulation | Increased transcription of genes involved in plant defense. | XGO treatment elicits the expression of PAD3 (camalexin synthesis) and the salicylic acid marker gene PR1. frontiersin.org |

| Callose Deposition | Reinforcement of the cell wall by depositing the polysaccharide callose, often at sites of stress or pathogen attack. | XGOs were found to trigger callose deposition in Arabidopsis during infection with Botrytis cinerea. frontiersin.org |

Molecular Recognition and Binding Studies of Xyloglucan Heptasaccharide

Protein-Carbohydrate Interactions Involving Xyloglucan (B1166014) Oligosaccharides

Xyloglucan oligosaccharides, including the heptasaccharide, are recognized by a diverse array of proteins. These interactions are crucial for processes such as plant cell growth, biomass degradation, and nutrient acquisition by microorganisms. The specificity of these interactions is determined by the unique structural features of the proteins' carbohydrate-binding sites.

Expansins are proteins that induce pH-dependent loosening and extension of the plant cell wall, a process critical for cell growth. core.ac.uknih.gov They are thought to disrupt the non-covalent bonds between cellulose (B213188) microfibrils and cross-linking glycans like xyloglucan. researchgate.net Molecular docking studies with the expansin ATEXPA23 from Arabidopsis thaliana have shed light on its interaction with xyloglucan heptasaccharide. core.ac.uk

The binding involves a combination of polar and non-covalent interactions. core.ac.uk A key feature is the CH-π interaction between the C-H bonds of the carbohydrate and the electron-rich aromatic rings of specific amino acid residues on the protein surface. core.ac.uk In ATEXPA23, the surface-exposed aromatic residues Phenylalanine 193 (Phe 193) and Phenylalanine 265 (Phe 265) are crucial for this interaction with the xyloglucan ligand. core.ac.uk This cation-pi interaction is observed during this compound binding but is absent in cellotetraose (B13520) binding, highlighting the importance of the xylose substitutions for expansin recognition. core.ac.ukresearchgate.net The binding of this compound to expansin is more stable than that of cellotetraose, suggesting a preference for the substituted glucan. researchgate.net

Table 1: Key Amino Acid Residues in Expansin ATEXPA23 Interacting with this compound

| Interacting Amino Acid | Type of Interaction | Reference |

| Asparagine 190 (Asn 190) | Polar Interaction | core.ac.uk |

| Phenylalanine 193 (Phe 193) | Cation-pi (CH-π) Interaction | core.ac.uk |

| Phenylalanine 265 (Phe 265) | Cation-pi (CH-π) & Hydrophobic | core.ac.uk |

Glycoside Hydrolase Family 31 (GH31) contains α-xylosidases that are essential for the complete degradation of xyloglucan by cleaving the α-(1→6)-linked xylose side chains from the β-(1→4)-glucan backbone. royalsocietypublishing.organnualreviews.org The removal of these xylose residues is a prerequisite for subsequent enzymatic action on the glucose backbone. royalsocietypublishing.org

Studies on the α-xylosidase (AxyA) from Aspergillus oryzae show it hydrolyzes various xyloglucan oligosaccharides (XGOs), including the heptasaccharide (XXXG), an octasaccharide (XLLG), and isoprimeverose (B1236823). tcsedsystem.edu In the case of the XXXG heptasaccharide, the enzyme specifically releases one molecule of D-xylose to produce a hexasaccharide (GXXG). tcsedsystem.edu Similarly, the extracellular α-xylosidase AxyB from Aspergillus oryzae also releases a single xylopyranosyl side chain from the non-reducing end of the XXXG heptasaccharide. nih.gov

The α-xylosidase CjXyl31A from the soil saprophyte Cellvibrio japonicus also displays high regiospecificity for hydrolyzing XGOs, with a preference for longer substrates. portlandpress.comnih.gov Crystallographic and docking studies with the XXXG heptasaccharide have revealed that a specific PA14 domain insert within the enzyme is critical for recognizing these longer oligosaccharides by extending the active-site pocket. portlandpress.comnih.gov This structural feature is a key determinant of its substrate specificity. nih.gov

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains found in many carbohydrate-active enzymes that enhance catalytic efficiency by targeting the enzyme to its substrate. nih.gov Many CBMs that bind to β-glucan chains, such as cellulose, can also recognize and bind xyloglucan. nih.gov This accommodation of the xylose side chains is a common feature of CBMs that bind to single cellulose chains. nih.gov

The binding mechanism relies on a hydrophobic platform, typically composed of several aromatic residues (often tryptophan), located on the concave surface of the CBM. nih.gov This platform interacts with the β-glucan backbone of both cellulose and xyloglucan. nih.govnih.gov

CBM Family 44 : The C-terminal domain of the Clostridium thermocellum enzyme CtCel9D-Cel44A was identified as the first member of CBM family 44. It binds to both cellulose and xyloglucan with similar affinity. nih.gov Its binding site features a hydrophobic platform of three tryptophan residues that can accommodate the glucan chain. nih.gov

CBM Family 65 : CBM65A and CBM65B from a Eubacterium cellulosolvens endoglucanase bind to a range of β-glucans but show a distinct preference for xyloglucan. nih.gov Their structures reveal a binding site where five aromatic residues mediate apolar contacts with the glucan backbone and also make hydrophobic interactions with the xylose side chains, conferring specificity for the decorated polysaccharide. nih.govcazypedia.org This interaction with the side chains explains the higher affinity for xyloglucan compared to undecorated β-glucans. cazypedia.org

Other CBMs : CBMs from families 2 and 3 can also bind xyloglucans. rsc.org The specificity can be highly nuanced; for instance, engineering a single amino acid change (L110F) in the xylan-specific CBM X-2 was sufficient to enable it to bind to xyloglucans and β-glucans. oup.com

Table 2: Specificity of Selected Carbohydrate-Binding Module Families

| CBM Family | Originating Organism (Example) | Primary Ligand(s) | Binding Characteristics | Reference |

| CBM44 | Clostridium thermocellum | Cellulose, Xyloglucan | Binds single polysaccharide chains via a hydrophobic platform of tryptophan residues. | nih.gov |

| CBM65 | Eubacterium cellulosolvens | Xyloglucan, β-Glucans | Shows preference for xyloglucan due to hydrophobic interactions with both the backbone and xylose side chains. | nih.govcazypedia.org |

| CBM62 | Clostridium thermocellum | Galactomannan, Xyloglucan | Binds terminal galactose or arabinopyranose residues of polysaccharides. | cazypedia.org |

The human gut microbiota, particularly bacteria from the phylum Bacteroidetes, possess sophisticated genetic systems for degrading complex dietary polysaccharides like xyloglucan. royalsocietypublishing.orgasm.org These systems are encoded in discrete gene clusters known as Polysaccharide Utilization Loci (PULs). asm.orgresearchgate.net The Xyloglucan Utilization Locus (XyGUL) in Bacteroides ovatus is a well-characterized example. royalsocietypublishing.orgasm.orgresearchgate.net

The XyGUL encodes a suite of proteins for xyloglucan recognition, hydrolysis, and import. asm.orgresearchgate.net The initial recognition at the bacterial cell surface is a critical step mediated by outer membrane-anchored Surface Glycan-Binding Proteins (SGBPs), which are homologs of the SusD protein from the starch utilization system. asm.orgnih.gov

In B. ovatus, two SGBPs, SGBP-A and SGBP-B, play specialized and complementary roles in capturing xyloglucan. asm.org

SGBP-A : The crystal structure of SGBP-A bound to a xyloglucan tetradecasaccharide shows an extended carbohydrate-binding platform that primarily recognizes the β-glucan backbone. asm.org

SGBP-B : This protein has a unique tetra-modular structure and is required for the efficient capture of smaller xyloglucan oligosaccharides. asm.org

These binding proteins work in concert with a cohort of glycoside hydrolases encoded by the XyGUL to systematically deconstruct the xyloglucan polymer. royalsocietypublishing.orgasm.org The complexity of the XyGUL, with its multiple enzymes and binding proteins, reflects the structural complexity of xyloglucan itself. researchgate.net

Specificity of Carbohydrate-Binding Modules (CBMs) for β-Glucan Chains

Immunological Recognition of this compound Epitopes

The specific structure of the this compound makes it an effective epitope for generating targeted antibodies. These antibodies are invaluable tools for studying the distribution and structure of xyloglucan within plant tissues.

A highly specific rat monoclonal antibody, designated LM15, has been generated against the XXXG structural motif of xyloglucan. nih.govresearchgate.net The immunogen used to produce this antibody was a neoglycoprotein, created by coupling the XXXG heptasaccharide derived from tamarind seed xyloglucan to Bovine Serum Albumin (BSA). nih.govresearchgate.net

The specificity of the LM15 antibody has been rigorously confirmed through several methods:

ELISA (Enzyme-Linked Immunosorbent Assay) : Competitive inhibition ELISAs using the XXXG heptasaccharide and other related xyloglucan oligosaccharides demonstrated that LM15 specifically recognizes the XXXG motif. nih.gov

Glycan Microarrays : Analysis of LM15 binding to a microarray of cell wall polymers confirmed its high affinity and specificity for xyloglucan. nih.gov

Polyclonal antibodies have also been raised in rabbits against xyloglucan heptasaccharides (Xyl₃Glc₄). nih.gov These antibodies were shown to inhibit auxin-induced cell wall loosening and elongation in azuki bean epicotyls, demonstrating their ability to bind to functional xyloglucan in the cell wall and interfere with its role in plant growth. nih.gov

Immunocytochemical Localization and Developmental Studies of Epitopes

The in-situ localization of xyloglucan epitopes within plant cell walls provides critical insights into the polymer's role in cell development and wall architecture. A key tool in these studies is the rat monoclonal antibody LM15, which was generated using a neoglycoprotein immunogen created by coupling a this compound (specifically the XXXG motif) to bovine serum albumin (BSA). nih.govresearchgate.net This antibody specifically recognizes the XXXG structural motif of xyloglucans, which is a major component of this hemicellulose. nih.gov

Immunofluorescence and immunogold labeling studies using the LM15 antibody have revealed specific and developmentally regulated patterns of this compound epitope distribution across various plant species and tissues.

Storage Tissues: In the seeds of tamarind and nasturtium, where xyloglucan serves as a storage polysaccharide, the LM15 epitope shows distinct localization patterns. In tamarind seeds, the epitope is found throughout the thickened cell walls. nih.govresearchgate.netresearchgate.net In nasturtium seeds, it is concentrated in the outer regions of the thickened cell walls, near the middle lamellae. nih.govresearchgate.netresearchgate.net

Stems and Vegetative Tissues: Initial immunofluorescence analyses in tobacco and pea stem internodes suggested that the LM15 epitope was confined to only a few cell types. nih.govresearchgate.netresearchgate.net In Scots pine, xyloglucan epitopes were detected in the epithelial cells of axial resin canals, with distribution patterns differing from those in tracheids. researchgate.net

Tension Wood: In the tension wood of European Aspen (Populus tremula), transmission electron microscopy (TEM) immunogold localization with the LM15 antibody confirmed the presence of xyloglucan in both developing and mature gelatinous (G) layers. researchgate.netslu.se Notably, a developmental decrease in the localization of the LM15 epitope was observed as the G-fibers matured. slu.seresearchgate.net High-magnification imaging revealed specific localization on newly synthesized cellulose macrofibrils in the innermost developing G-layer, suggesting a direct linkage between xyloglucan and cellulose. slu.se

Reproductive Tissues: In Arabidopsis thaliana, the LM15 antibody, which recognizes the XXXG motif, has been used to localize xyloglucan in the intine wall of pollen grains. researchgate.net In the green alga Chara corallina, LM15 binding was observed only in the capitulum region, which gives rise to the sperm filaments, indicating a restricted distribution of this epitope. oup.com

These studies highlight that the distribution of this compound epitopes is highly regulated depending on the cell type, developmental stage, and functional context of the tissue.

Phenomenon of Epitope Masking by Other Cell Wall Components (e.g., Pectic Homogalacturonan)

A significant finding in the study of xyloglucan localization is the phenomenon of epitope masking, where the accessibility of the this compound epitope to antibodies is blocked by other cell wall components. nih.gov Biochemical evidence has pointed towards an association between xyloglucan and pectic polymers in plant cell walls. nih.gov

Research has demonstrated that pectic homogalacturonan (HG) is a primary masking agent for xyloglucan epitopes. nih.govresearchgate.net When sections of plant tissues, such as tobacco and pea stems, are treated with enzymes that specifically degrade pectic HG (e.g., pectolyase), a dramatic change in the detection of the LM15 epitope occurs. nih.govresearchgate.netoup.com Before enzymatic treatment, the epitope appears to be restricted to a few cell types. nih.govresearchgate.netresearchgate.net However, following the removal of pectic HG, the LM15 epitope becomes abundantly detectable in diverse and distinct patterns across a wide range of cell types and their cell wall microstructures. nih.govresearchgate.netresearchgate.net

This unmasking effect reveals that xyloglucan is much more widespread than previously indicated by immunolabeling alone. The phenomenon suggests that large sets of xyloglucan epitopes are shielded by pectic HG, and this masking is developmentally regulated. nih.gov For instance, the detection of abundant LM15 epitopes at the corners of intercellular spaces in tobacco pith parenchyma after pectin (B1162225) removal points to a potential role for xyloglucan in intercellular space formation or stabilization, possibly through its association with pectin. nih.gov

The masking of xyloglucan by pectic HG has profound implications for understanding cell wall biology. It indicates that documented patterns of cell wall epitopes may need re-evaluation, considering the potential for other polymers to conceal them. researchgate.net The use of enzymatic degradation in conjunction with immunocytochemical probes is therefore an essential analytical tool for accurately determining the developmental regulation and spatial distribution of cell wall polysaccharides and the linkages between them. nih.gov

Research Findings on this compound (XXXG) Epitope

Table 1: Immunocytochemical Localization of the LM15 Xyloglucan Epitope

| Plant Species/Tissue | Method | Localization Findings | Reference |

| Tamarind Seed | Immunofluorescence | Distributed throughout the thickened cell walls of the cotyledon. | nih.gov, researchgate.net |

| Nasturtium Seed | Immunofluorescence | Found in the outer regions of thickened cell walls, adjacent to middle lamellae. | nih.gov, researchgate.net |

| Tobacco & Pea Stems | Immunofluorescence | Restricted to a few cell types before enzymatic treatment. | nih.gov, researchgate.net |

| European Aspen (Populus tremula) Tension Wood | TEM Immunogold | Present in both developing and mature gelatinous (G) layers; specific localization on newly synthesized cellulose macrofibrils. Detection decreases with G-fiber maturation. | slu.se, researchgate.net |

| Arabidopsis thaliana Pollen | Immunofluorescence | Localized in the intine wall of the pollen grain. | researchgate.net |

| Chara corallina (Green Alga) | Immunofluorescence | Restricted to the capitulum region of the antheridium. | oup.com |

Table 2: Epitope Masking of Xyloglucan by Pectic Homogalacturonan

| Tissue | Treatment | Observation | Conclusion | Reference |

| Tobacco Stem Internodes | None (Control) | LM15 epitope detected in only a few cell types. | Standard immunolabeling gives a restricted view of xyloglucan distribution. | nih.gov, researchgate.net |

| Tobacco Stem Internodes | Enzymatic removal of pectic homogalacturonan | Abundant detection of distinct patterns of the LM15 epitope across many cell types. | Pectic homogalacturonan masks a significant portion of xyloglucan epitopes. Xyloglucan is more widespread than it appears without enzymatic treatment. | nih.gov, researchgate.net |

| Pea Stem Internodes | Enzymatic removal of pectic homogalacturonan | Resulted in the abundant detection of the LM15 xyloglucan epitope. | Supports the concept that xyloglucan is associated with pectin in plant cell walls and its epitopes are often masked. | nih.gov, researchgate.net |

Advanced Research Methodologies and Emerging Directions

Application of In Vitro and In Silico Approaches for Mechanistic Studies

In vitro and in silico methods are proving to be indispensable for dissecting the molecular mechanisms governing xyloglucan (B1166014) heptasaccharide's function. In vitro studies, utilizing purified enzymes and substrates, have been instrumental in characterizing the activity of xyloglucan-modifying enzymes. For instance, the use of a chemically synthesized heptasaccharide has been pivotal in probing the structural requirements for the inhibition of auxin-stimulated growth. oup.com Such studies have demonstrated that specific structural features of xyloglucan oligosaccharides are necessary for their biological activity. oup.com

Complementing these experimental approaches, in silico modeling provides a powerful tool for visualizing and predicting molecular interactions. mdpi.com Structural modeling of enzymes like xyloglucan endotransglucosylases (XETs) with docked xyloglucan heptasaccharide (XXXG) as a donor substrate allows researchers to investigate the intricacies of substrate binding and catalysis. mdpi.comresearchgate.net These computational models help in understanding how protein sequence alterations can lead to structural rearrangements and, consequently, variations in substrate specificity. mdpi.comresearchgate.net The combination of in vitro and in silico approaches is crucial for elucidating the molecular mechanisms that drive the transglycosylation reactions catalyzed by XETs. mdpi.com

Table 1: Examples of In Vitro and In Silico Studies on this compound

| Research Focus | Methodology | Key Findings |

|---|---|---|

| Enzyme Activity and Substrate Specificity | In vitro assays with purified enzymes and synthetic oligosaccharides | Determined the specific structural features of xyloglucan oligosaccharides required for biological activity. oup.com |

| Molecular Interactions | In silico structural modeling and docking | Visualized the binding of this compound to the active sites of enzymes like XETs. mdpi.comresearchgate.net |

| Reaction Mechanisms | Combined in vitro and in silico approaches | Elucidated the molecular mechanisms of transglycosylation reactions. mdpi.com |

| Enzyme Engineering | Mutagenesis and in silico analysis | Investigated the role of specific amino acid residues in substrate specificity and catalytic activity. oup.com |

Genetic and Molecular Biology Tools in this compound Research

The advent of powerful genetic and molecular biology tools has revolutionized our understanding of xyloglucan metabolism and its regulation in plants. The use of mutants, particularly in the model organism Arabidopsis thaliana, has been central to this progress.

Analysis of mutants with defects in xyloglucan biosynthesis, such as the xxt1 and xxt2 mutants, has unequivocally demonstrated the essential role of xyloglucan in the formation of a functional primary cell wall. oup.com The xxt1 xxt2 double mutant, for instance, lacks detectable xyloglucan, challenging traditional models of cell wall organization. oup.com Furthermore, studies on mutants with altered xyloglucan metabolism, like the xyl1 mutant, have revealed the critical role of xylose cleavage in processes such as seed dormancy. nih.govnih.gov These mutant analyses have shown a clear correlation between alterations in xyloglucan structure and specific physiological phenotypes. nih.govnih.gov

Antisense mRNA technology has also been effectively employed to down-regulate the expression of specific genes involved in xyloglucan modification. For example, suppressing the expression of xyloglucan endotransglucosylase/hydrolase (XTH) genes in transgenic plants has been shown to alter cell wall properties and impact plant development. oup.comcore.ac.uk This approach allows for a targeted investigation of the in vivo functions of specific enzymes. oup.com

Reverse genetics, which involves the characterization of mutants with altered genes, has been instrumental in dissecting the functions of the large XTH gene family. nih.gov By identifying and analyzing loss-of-function mutations in specific XTH genes, researchers can uncover their distinct roles in various developmental processes, such as stamen filament elongation and self-pollination. nih.gov

Table 2: Genetic and Molecular Tools in this compound Research

| Tool | Application | Key Insights |

|---|---|---|

| Mutant Analysis | Characterization of Arabidopsis mutants with defects in xyloglucan biosynthesis and metabolism. | Revealed the essentiality of xyloglucan for cell wall integrity and its role in seed dormancy. oup.comnih.govnih.gov |

| Antisense mRNA Technology | Down-regulation of XTH gene expression in transgenic plants. | Demonstrated the impact of specific enzymes on cell wall properties and plant development. oup.comcore.ac.uk |

| Reverse Genetics | Analysis of loss-of-function mutations in XTH genes. | Uncovered the specific functions of individual XTH family members in developmental processes. nih.gov |

| Gene Expression Analysis | RNA blot analyses and in situ hybridization. | Showed the differential regulation of XTH mRNA expression in response to developmental and environmental cues. oup.comnih.gov |

Development of Novel Approaches for Oligosaccharide Synthesis and Functionalization

The chemical synthesis of complex oligosaccharides like this compound remains a significant challenge. However, recent advancements in synthetic carbohydrate chemistry are paving the way for more efficient and versatile approaches.

Automated chemical oligosaccharide synthesis is an emerging area with the potential to revolutionize the field. acs.org While still in its early stages of development for carbohydrates compared to other biomolecules, automation offers the promise of rapid and reliable synthesis of complex glycans. acs.org

Furthermore, chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, are gaining traction. nih.gov These methods allow for the preparation of homogeneous samples of complex biomolecules that are difficult to obtain through purely chemical or enzymatic means. nih.gov The ability to synthesize and functionalize xyloglucan oligosaccharides with high precision is essential for creating molecular probes and tools to study their biological functions. The thiolation of xyloglucan, for example, has been shown to improve its bioadhesive properties. nih.gov

Future Research Avenues in this compound Biology

The ongoing development of advanced research methodologies opens up exciting new avenues for future research in this compound biology. A key area of focus will be to further unravel the intricate mechanisms of xyloglucan metabolism and its role in regulating cell wall properties. annualreviews.orgmdpi.com

Understanding the complex interplay between xyloglucan and other cell wall components, such as cellulose (B213188) and pectin (B1162225), remains a major goal. annualreviews.orgmdpi.com Elucidating the molecular basis of these interactions will provide a more complete picture of how the cell wall is constructed and remodeled during plant growth and development.

The continued development and application of genetic and molecular tools will be essential for dissecting the specific functions of the numerous enzymes involved in xyloglucan biosynthesis and modification. nih.govfrontiersin.org This includes characterizing the roles of different glycosyltransferases and identifying the factors that regulate their expression and activity. nih.govfrontiersin.org

Moreover, the ability to synthesize novel xyloglucan-based structures will enable the development of new biomaterials with tailored properties. mdpi.com These could have applications in various fields, including drug delivery and tissue engineering. nih.govmdpi.com The barrier-protective properties of xyloglucan also suggest its potential use in medical devices. nih.gov

Finally, investigating the role of xyloglucan metabolism in plant responses to biotic and abiotic stresses is a promising area of research. Understanding how plants modify their cell walls in response to environmental challenges could lead to new strategies for improving crop resilience.

Q & A

Q. What experimental approaches are used to identify the structural motifs of xyloglucan heptasaccharide (XXXG)?

Structural determination of XXXG involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and glycosyl linkage analysis. For instance, in situ post-source decay (PSD) fragmentation via matrix-assisted laser desorption/ionization time-of-flight MS (MALDI-TOFMS) enables cleavage analysis at glycosidic linkages, revealing non-reducing and reducing end fragments . Combined with 1D/2D NMR to assign anomeric configurations and glycosidic linkages, these methods resolve backbone glucan substitutions (e.g., α-xylose, β-galactose) .

Q. How is this compound isolated and purified from plant sources?

XXXG is typically extracted from tamarind seeds (Tamarindus indica) via endo-β-(1→4)-glucanase digestion of xyloglucan polysaccharides. Subsequent purification employs gel permeation chromatography (GPC) and high-performance liquid chromatography (HPLC) to isolate oligosaccharides of defined degrees of polymerization (e.g., hepta-, octa-, nonasaccharides) . Reductive amination (e.g., XGO-NH₂) is used to stabilize oligosaccharides for functional assays .

Q. What enzymatic assays are used to study xyloglucan endotransglucosylase (XET) activity with XXXG?

XET activity is quantified via radiochemical assays using tritiated XXXG (e.g., [³H]XXXGol) as an acceptor substrate. The transfer of radiolabeled oligosaccharides to high-molecular-weight xyloglucan donors is measured by scintillation counting after removing unreacted substrates via formic acid precipitation and paper chromatography . Viscometric assays also track depolymerization kinetics, where XXXG competes as an acceptor, reducing solution viscosity .

Advanced Research Questions

Q. How can trans-α-xylosidase activity modify this compound structures in planta?

Trans-α-xylosidases catalyze intermolecular xylose transfer between XXXG molecules, forming larger oligosaccharides (e.g., octa- to decasaccharides). Dual-labeling assays with [³H]XXXG (donor) and fluorescently tagged acceptors (e.g., XXLG-NH₂) confirm xylosyl transfer via chromatographic separation and autoradiography. This activity stabilizes xyloglucan oligosaccharides by elongating chains, potentially modulating cell wall remodeling .

Q. What methodologies resolve contradictions in xyloglucan localization within plant cell walls?

Discrepancies in XXXG distribution (e.g., in Populus G-layers) are addressed using transmission electron microscopy (TEM) immunogold labeling with monoclonal antibodies (e.g., LM15 targeting XXXG motifs). Cross- and longitudinal sectioning controls account for antibody accessibility biases, clarifying spatial microdistributions during fiber development .

Q. How do structural variations in XXXG influence its role in sustained drug delivery systems?

XXXG’s gelling capacity, dependent on galactose substitution patterns, is optimized via β-galactosidase treatment to achieve thermally reversible sol-gel transitions. In vitro drug release assays (e.g., using ciprofloxacin) correlate galactose content with hydrogel stability and controlled release kinetics. Structural modifications (e.g., reduced galactose) enhance mucoadhesion in ocular or dermal applications .

Q. What advanced techniques quantify transglycosylation vs. hydrolysis ratios in plant enzyme extracts?

Competitive radiolabeling assays using [³H]XXXG as a donor and unlabeled acceptors (e.g., XGO-NH₂) distinguish transglycosylation (³H-labeled products) from hydrolysis (free [³H]xylose). High-performance anion-exchange chromatography (HPAEC-PAD) separates products, while driselase digestion confirms newly formed glycosidic linkages (e.g., α-xylosyl-isoprimeverose) .

Q. How do xyloglucan heptasaccharides act as signaling molecules in plant stress responses?

XXXG modulates XET activity under stress conditions (e.g., heat shock in Triticum durum roots). Dot-blot assays with sulphorhodamine-labeled XXXG-SR quantify XET inhibition in stressed vs. control tissues, revealing tissue-specific regulatory mechanisms. Proteomic profiling of enzyme extracts controls for total protein concentration variations .

Methodological Challenges and Solutions

Q. How can researchers address low binding affinity of XXXG to carbohydrate-binding modules (CBMs)?

Fluorescence polarization and isothermal titration calorimetry (ITC) are employed to detect weak interactions. For example, Dictyostelium CBM8 shows no binding to XXXG, necessitating mutagenesis or alternative CBMs (e.g., from Paenibacillus GH5/74) with higher specificity. Competitive assays with labeled vs. unlabeled oligosaccharides enhance sensitivity .

Q. What strategies improve the synthesis of mechanism-based XXXG inhibitors for enzyme studies?